molecular formula C25H39N3O9S B3241556 Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- CAS No. 1471290-67-1

Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

Cat. No. B3241556
CAS RN: 1471290-67-1
M. Wt: 557.7 g/mol
InChI Key: QTWSSJFYKFDQAA-HOASPINLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-” is a chemical compound with the molecular formula C25H39N3O9S and a molecular weight of 557.66 . It is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: S=C(N[C@@H]1C@@HCCCC1)N[C@H]3C@@HCOC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O . This string represents the 2D structure of the molecule and can be used to generate a 3D model.

Scientific Research Applications

Environmental and Agricultural Sensing Thioureas and their derivatives have proven to be significant in the development of chemosensors for environmental and agricultural applications. These compounds exhibit excellent sensing capabilities for a variety of anions and neutral analytes, including environmental pollutants and agricultural chemicals. The ability of thiourea derivatives to form sensitive, selective, and simple chemosensors for detecting ions such as CN-, AcO-, F-, and ClO- among others, as well as neutral molecules like ATP and Amlodipine, is noteworthy. Their use extends to monitoring biological, environmental, and agricultural samples, underscoring their importance in maintaining environmental safety and supporting agricultural productivity (Al-Saidi & Khan, 2022).

Medicinal and Coordination Chemistry Thiourea derivatives are versatile in medicinal chemistry, particularly in the development of coordination compounds with metals such as copper (Cu), silver (Ag), and gold (Au). These compounds show enhanced biological activities through metal coordination, which can lead to improved pharmacological properties. Additionally, thiourea derivatives serve as chemosensors in analytical chemistry, indicating their potential to detect various ions in environmental and biological samples. The broad range of applications from medicinal to chemosensor functions of thiourea derivatives highlights their significance in advancing pharmaceutical and analytical chemistry (Khan, Khan, Gul, & Muhammad, 2020).

Gold Mining and Recovery In the context of gold mining, thiourea has emerged as a promising alternative to traditional cyanide leaching due to its less harmful environmental impact and potential for recovering gold from low-grade ores and flotation tailings. The operational conditions, advantages, and limitations of using thiourea over cyanide have been extensively reviewed, underscoring thiourea's potential in enhancing gold recovery processes in a more environmentally friendly manner (Borda & Torres, 2022).

Radioprotection in Agriculture Research on the radioprotective effects of novel disubstituted thiourea compounds on pea (Pisum sativum L.) development has demonstrated their potential in reducing genetic damage caused by gamma-rays. These studies, encompassing both in vivo and in vitro approaches, have shown significant decreases in chromosome aberrations and increases in survival rates of irradiated plants, highlighting the applicability of thiourea derivatives in enhancing radioprotection in agricultural practices (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O9S/c1-14(29)33-13-20-21(34-15(2)30)22(35-16(3)31)23(36-17(4)32)24(37-20)27-25(38)26-18-9-5-6-10-19(18)28-11-7-8-12-28/h18-24H,5-13H2,1-4H3,(H2,26,27,38)/t18-,19-,20+,21+,22-,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWSSJFYKFDQAA-HOASPINLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N3CCCC3)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H]2CCCC[C@@H]2N3CCCC3)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 2
Reactant of Route 2
Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 3
Reactant of Route 3
Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 4
Reactant of Route 4
Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 5
Reactant of Route 5
Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 6
Reactant of Route 6
Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

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